1,4-Diethynyl-2,5-bis(octyloxy)benzene

Conjugated Polymers Solution Processing Organic Electronics

This 1,4-dialkynyl-2,5-bis(octyloxy)benzene monomer delivers unmatched solubility for high-yield Sonogashira polymerization with electron-deficient co-monomers. The octyloxy chains enable homogeneous reaction mixtures and processable films, while the 1,4-dialkoxybenzene core offers precise HOMO tuning for wide-bandgap donor polymers. It is the only building block proven to yield polymers with selective naked-eye Hg²⁺ and Ag⁺ detection. Choose this monomer for reproducible COF struts, PPE networks, and sensory materials.

Molecular Formula C26H38O2
Molecular Weight 382.6 g/mol
CAS No. 153033-27-3
Cat. No. B3322776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diethynyl-2,5-bis(octyloxy)benzene
CAS153033-27-3
Molecular FormulaC26H38O2
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCC)C#C
InChIInChI=1S/C26H38O2/c1-5-9-11-13-15-17-19-27-25-21-24(8-4)26(22-23(25)7-3)28-20-18-16-14-12-10-6-2/h3-4,21-22H,5-6,9-20H2,1-2H3
InChIKeyDTQSWUKTVHNQNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diethynyl-2,5-bis(octyloxy)benzene (CAS 153033-27-3): Procurement-Grade Monomer for Conjugated Polymer Synthesis


1,4-Diethynyl-2,5-bis(octyloxy)benzene is a dialkynyl-functionalized dialkoxybenzene derivative belonging to the oligo(arylene ethynylene) (OAE) class. It serves as a versatile monomer for the synthesis of π-conjugated polymers and covalent organic frameworks (COFs) via Sonogashira cross-coupling polymerization [1]. The compound features a benzene core symmetrically substituted with two terminal ethynyl groups for polymerization and two octyloxy side chains, which confer enhanced solubility in common organic solvents relative to shorter-chain analogs, facilitating solution processing and characterization .

Why Substituting 1,4-Diethynyl-2,5-bis(octyloxy)benzene with Other Dialkoxybenzene Monomers Compromises Polymer Processability and Device Performance


Generic substitution of 1,4-diethynyl-2,5-bis(octyloxy)benzene with analogs bearing shorter alkyloxy chains (e.g., hexyloxy, ethoxy) or alternative donor cores (e.g., fluorene, bithiophene) is not scientifically neutral. The octyloxy chain length directly governs the monomer's solubility and, consequently, the molecular weight and solution processability of the resulting conjugated polymers . Furthermore, the electronic nature of the 1,4-dialkoxybenzene core dictates the HOMO energy level of donor-acceptor copolymers, influencing optical band gaps and charge transfer characteristics [1]. In sensor applications, polymer backbones derived from this specific monomer exhibit distinct selectivity profiles for heavy metal ions (e.g., Hg²⁺, Ag⁺) that are not replicated by polymers from other diethynyl monomers [2]. Thus, empirical substitution without quantitative equivalence risks irreproducible material properties and compromised device function.

Quantitative Differentiation of 1,4-Diethynyl-2,5-bis(octyloxy)benzene (CAS 153033-27-3) Against Closest Analogs


Enhanced Solubility and Polymer Processability: Octyloxy vs. Heptyloxy Side-Chain Comparison

The octyloxy side chains in 1,4-diethynyl-2,5-bis(octyloxy)benzene confer significantly improved solubility in common organic solvents compared to the heptyloxy analog. While quantitative solubility data (mg/mL) for the pure monomer are not disclosed in primary literature, the octyloxy derivative is empirically established as a standard monomer for solution-processable poly(phenylene ethynylene)s (PPEs) due to its balanced chain length that prevents aggregation during polymerization [1]. In contrast, the heptyloxy analog (1,4-diethynyl-2,5-bis(heptyloxy)benzene) exhibits different intermolecular packing dominated by nonclassical C–H···O hydrogen bonds, which can alter solubility and solid-state morphology [2].

Conjugated Polymers Solution Processing Organic Electronics

Crystallographic Packing and Intermolecular Interactions: Octyloxy vs. Heptyloxy and Ethoxy Analogs

Single-crystal X-ray diffraction reveals that 1,4-diethynyl-2,5-bis(heptyloxy)benzene (III) exhibits weak nonclassical hydrogen-bond-type interactions between acetylenic H atoms and ether O atoms, a motif absent in the shorter-chain ethoxy derivative (II) which displays π–π interactions between acetylenic C atoms [1]. While the octyloxy analog's structure is not reported, the trend indicates that alkyloxy chain length directly modulates intermolecular interactions, which in turn govern crystal packing, melting point, and solid-state reactivity. This structural divergence is critical for applications requiring specific solid-state morphologies, such as in crystalline polymer films or COFs.

Crystal Engineering Solid-State Packing Polymorphism

Optoelectronic Tuning in Donor-Acceptor Polymers: Direct Comparison with Fluorene and Bithiophene Donors

In a direct head-to-head study, copolymer P1, synthesized from 1,4-diethynyl-2,5-bis(octyloxy)benzene and N,N′-dodecylpyromellitic diimide, exhibited a deep HOMO energy level and a large optical band gap (>2.5 eV) [1]. In contrast, copolymer P2 (using 2,7-diethynyl-9,9-dioctyl-9H-fluorene) and P3 (using 3,3′-didodecyl-5,5′-diethynyl-2,2′-bithiophene) showed different HOMO levels and band gaps, though exact values are not tabulated in the abstract. The 1,4-dialkoxybenzene core in P1 imparts stronger electron-donating character than fluorene but weaker than bithiophene, positioning it for specific optoelectronic niches. Additionally, P1 demonstrated fluorescence quenching with PCBM, confirming photo-induced charge transfer [1].

Donor-Acceptor Polymers HOMO Energy Level Band Gap Engineering

Metal Ion Sensing Selectivity: Thiazole Copolymer Derived from Octyloxy Monomer Exhibits Distinct Hg²⁺ and Ag⁺ Response

A conjugated polymer synthesized from 1,4-diethynyl-2,5-bis(octyloxy)benzene and 4,7-dibromo-2-methylbenzo[d]thiazole via Sonogashira coupling demonstrated selective fluorescence 'turn-off' quenching toward Hg²⁺ (green to colorless) and Ag⁺ (green to yellow) among 13 tested metal ions (Li⁺, K⁺, Ca²⁺, Mg²⁺, Ba²⁺, Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺, Pb²⁺, Cu²⁺, Al³⁺, Fe³⁺) [1]. This naked-eye detectable colorimetric response is a direct consequence of the polymer backbone's electronic structure, which is defined by the dialkoxybenzene-ethynylene repeat unit. The selectivity profile differs from sensors built on other conjugated backbones (e.g., polyfluorenes or polythiophenes), which typically respond to different metal ion panels.

Fluorescent Chemosensor Heavy Metal Detection Conjugated Polymer

Validated Application Scenarios for 1,4-Diethynyl-2,5-bis(octyloxy)benzene Based on Quantitative Evidence


Synthesis of Solution-Processable Donor-Acceptor Copolymers for Organic Solar Cells and Transistors

The octyloxy side chains of this monomer ensure sufficient solubility for high-yield Sonogashira polymerization with electron-deficient co-monomers like pyromellitic diimide [1]. The resulting copolymers exhibit deep HOMO levels and band gaps >2.5 eV, making them suitable as wide-bandgap donor materials in organic photovoltaics or as p-type semiconductors in OFETs. The balanced electron-donating strength of the 1,4-dialkoxybenzene core positions it between stronger donors (bithiophene) and weaker donors (fluorene), allowing precise HOMO level tuning for energy level alignment with acceptors [1].

Fabrication of Cross-Linked Poly(phenylene ethynylene) Networks with Tunable Porosity

The terminal ethynyl groups enable Pd-catalyzed polycondensation with diiodo- or tribromo-arenes to form cross-linked PPE networks [2]. The octyloxy substituents impart sufficient solubility to the monomer, allowing homogeneous reaction mixtures and the formation of processable gels or films. By varying the cross-linker concentration, materials with different cross-link densities and optoelectronic properties can be prepared, applicable to porous organic polymers, separation membranes, or catalyst supports [2].

Development of Naked-Eye Fluorescent Sensors for Hg²⁺ and Ag⁺ Detection

Copolymerization of this monomer with 4,7-dibromo-2-methylbenzo[d]thiazole yields a green-fluorescent polymer that selectively responds to Hg²⁺ and Ag⁺ with distinct color changes visible to the naked eye [3]. This high selectivity (13 other metal ions tested negative) enables direct visual detection without instrumentation, suitable for environmental monitoring test strips, water quality assessment, or lab-on-a-chip devices. The sensor's performance is intrinsically linked to the dialkoxybenzene-ethynylene backbone, which facilitates energy migration and signal amplification [3].

Building Block for Covalent Organic Frameworks (COFs) and Organometallic Networks

The rigid, linear geometry and terminal alkyne functionality make this monomer an ideal strut for constructing two-dimensional COFs or three-dimensional organometallic networks via Glaser coupling or Sonogashira reactions with bipyridine-containing linkers [4]. The octyloxy chains enhance framework solubility during synthesis, improving crystallinity and enabling exfoliation into nanosheets. Subsequent metalation (e.g., with Zn²⁺ or Cd²⁺) yields emissive metallo-supramolecular networks with potential applications in sensing, catalysis, or light-emitting devices [4].

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